molecular formula C14H18O2 B12539579 (6S)-6-Hydroxy-8-phenyloct-2-en-4-one CAS No. 651738-95-3

(6S)-6-Hydroxy-8-phenyloct-2-en-4-one

Cat. No.: B12539579
CAS No.: 651738-95-3
M. Wt: 218.29 g/mol
InChI Key: HISDXRDPIJUHGZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6-Hydroxy-8-phenyloct-2-en-4-one is a chiral organic compound with a hydroxyl group and a phenyl group attached to an octenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-Hydroxy-8-phenyloct-2-en-4-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor ketone using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at low temperatures to maintain the integrity of the chiral center.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-Hydroxy-8-phenyloct-2-en-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond in the octenone backbone can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under high pressure.

    Substitution: Thionyl chloride in anhydrous conditions at low temperatures.

Major Products

    Oxidation: Formation of 6-oxo-8-phenyloct-2-en-4-one.

    Reduction: Formation of 6-hydroxy-8-phenyloctane-4-one.

    Substitution: Formation of 6-chloro-8-phenyloct-2-en-4-one.

Scientific Research Applications

(6S)-6-Hydroxy-8-phenyloct-2-en-4-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for enzyme binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6S)-6-Hydroxy-8-phenyloct-2-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6R)-6-Hydroxy-8-phenyloct-2-en-4-one: The enantiomer of (6S)-6-Hydroxy-8-phenyloct-2-en-4-one, with different stereochemistry.

    6-Hydroxy-8-phenyloct-2-en-4-one: The racemic mixture containing both (6S) and (6R) enantiomers.

    6-Oxo-8-phenyloct-2-en-4-one: The oxidized form of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture

Properties

CAS No.

651738-95-3

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(6S)-6-hydroxy-8-phenyloct-2-en-4-one

InChI

InChI=1S/C14H18O2/c1-2-6-13(15)11-14(16)10-9-12-7-4-3-5-8-12/h2-8,14,16H,9-11H2,1H3/t14-/m0/s1

InChI Key

HISDXRDPIJUHGZ-AWEZNQCLSA-N

Isomeric SMILES

CC=CC(=O)C[C@H](CCC1=CC=CC=C1)O

Canonical SMILES

CC=CC(=O)CC(CCC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.